Tris(hydroxypropyl)phosphine
Overview
Description
Tris(hydroxypropyl)phosphine is a versatile, water-soluble, and air-stable reducing agent. It is widely used for the reductive cleavage of disulfide bonds in small molecules in both aqueous and buffered aqueous-organic media . This compound is known for its exceptional stability at biological pH, making it suitable for various applications in chemistry, biology, and industry .
Mechanism of Action
Target of Action
Tris(hydroxypropyl)phosphine is primarily targeted towards disulfide bonds in small molecules . It is a reducing agent that is widely used for the reductive cleavage of these bonds . The compound also targets dehydroascorbic acid, reducing it to ascorbic acid .
Mode of Action
This compound interacts with its targets by breaking down disulfide bonds in small molecules . This interaction results in the reduction of these molecules . It also acts as a catalyst in the conversion of polysulfides .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the reduction of disulfide bonds in small molecules . This can lead to downstream effects such as the conversion of dehydroascorbic acid to ascorbic acid . It also affects the conversion of polysulfides .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of disulfide bonds in small molecules . This can lead to changes in the structure and function of these molecules .
Action Environment
This compound is a versatile, water-soluble, and air-stable reducing agent . Its action, efficacy, and stability can be influenced by environmental factors such as pH and the presence of other substances . For example, it shows exceptional stability at biological pH, under which condition it permits the rapid reduction of a wide range of differentially functionalized small-molecule disulfides .
Biochemical Analysis
Biochemical Properties
Tris(hydroxypropyl)phosphine interacts with various biomolecules, particularly those containing disulfide bonds. It has been demonstrated to permit the rapid reduction of a wide range of differentially functionalized small-molecule disulfides .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its role as a reducing agent. By cleaving disulfide bonds, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its ability to reduce disulfide bonds. This can lead to changes in the conformation and function of biomolecules, potentially influencing enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
This compound shows exceptional stability at biological pH . Over time, it continues to function as a reducing agent, potentially influencing long-term cellular function in in vitro or in vivo studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(hydroxypropyl)phosphine can be synthesized through the reaction of phosphine with allyl alcohol. The process involves the addition of phosphine to the double bond of allyl alcohol, resulting in the formation of this compound . Another method involves the reaction of 3-chloropropyl ether with triethyl phosphite under alkaline conditions .
Industrial Production Methods: In industrial settings, this compound is produced by reacting phosphine with allyl alcohol in the presence of a catalyst. The reaction is typically carried out at elevated temperatures and pressures to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions: Tris(hydroxypropyl)phosphine undergoes various chemical reactions, including:
Reduction: It is widely used as a reducing agent for the cleavage of disulfide bonds in small molecules.
Nucleophilic Substitution: The compound can act as a nucleophile, reacting with halogenated organic compounds to form phosphonium salts.
Coordination Reactions: this compound can form complexes with transition metals, altering their reactivity and catalytic properties.
Common Reagents and Conditions:
Reduction: Commonly used in aqueous and buffered aqueous-organic media.
Nucleophilic Substitution: Typically involves halogenated organic compounds such as benzyl bromides.
Coordination Reactions: Often involves transition metals like palladium and platinum.
Major Products Formed:
Reduction: The major products are the reduced forms of the disulfide-containing molecules.
Nucleophilic Substitution: The products are phosphonium salts.
Coordination Reactions: The products are metal-phosphine complexes.
Scientific Research Applications
Tris(hydroxypropyl)phosphine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Tris(2-carboxyethyl)phosphine (TCEP): Another widely used reducing agent, known for its stability and effectiveness in reducing disulfide bonds.
Tris(hydroxymethyl)phosphine (THP): Similar in structure and function, used in various chemical and biological applications.
Uniqueness: Tris(hydroxypropyl)phosphine is unique due to its exceptional stability at biological pH and its ability to rapidly and irreversibly cleave disulfide bonds in both aqueous and buffered aqueous-organic media . This makes it particularly valuable in biological and medical research where maintaining physiological conditions is crucial .
Properties
IUPAC Name |
3-[bis(3-hydroxypropyl)phosphanyl]propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21O3P/c10-4-1-7-13(8-2-5-11)9-3-6-12/h10-12H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YICAEXQYKBMDNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)CP(CCCO)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40451537 | |
Record name | Tris(hydroxypropyl)phosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40451537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4706-17-6 | |
Record name | Tris(hydroxypropyl)phosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40451537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4706-17-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Tris(hydroxypropyl)phosphine's primary interaction mode is through its phosphine group, which exhibits strong reducing properties. For example, THP efficiently reduces disulfide bonds in proteins. [] This ability makes it valuable in biochemical applications like analyzing protein structure and function. One notable example is its use in studying mucin granule organization, where THP helped elucidate the role of disulfide bonds in maintaining the granule's structural integrity. [] Furthermore, THP can reduce vitamin K epoxide to vitamin K, a crucial step in the vitamin K cycle essential for blood clotting. []
A:
- Spectroscopic Data: While specific spectroscopic data isn't extensively detailed in the provided research excerpts, techniques like Raman spectroscopy have been employed to study the compound's properties, particularly in its crystalline form, revealing its nonlinear optical characteristics. []
A: While not directly classified as a catalyst in the provided research, THP acts as a reducing agent in various reactions. Its ability to efficiently reduce disulfide bonds makes it valuable in peptide chemistry for synthesizing cyclic peptides. [] In these applications, THP facilitates the formation of disulfide bridges after native chemical ligation, allowing for the creation of complex peptide structures.
ANone: The provided research excerpts do not offer details on the use of computational chemistry or modeling specifically for this compound.
ANone: The provided research excerpts do not explicitly detail SHE regulations specific to THP. As with any chemical, it's crucial to consult relevant safety data sheets and adhere to proper handling and disposal protocols.
A: While the provided research doesn't offer a historical overview, it highlights THP's application in pulp bleaching and brightness stabilization. [] This suggests its use in the paper industry dates back several years. More recent research focuses on its potential in areas like lithium-sulfur batteries, highlighting its evolving role in material science. []
A: The research excerpts illustrate the cross-disciplinary nature of this compound. Its use spans from analytical chemistry for vitamin C analysis [] to material science for developing advanced batteries. [] This versatility underscores its potential for further exploration in diverse fields, particularly where its reducing properties and water solubility are advantageous.
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